molecular formula C22H17BrN2O3S B302713 2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B302713
M. Wt: 469.4 g/mol
InChI Key: QOYKKJZWAJBJOV-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized through a unique method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. Additionally, it has been shown to reduce inflammation and has potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in laboratory experiments is its potential as a new anticancer and antimicrobial agent. It has also shown potential as an anti-inflammatory agent. However, the limitations of using this compound in laboratory experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is to further investigate its anticancer properties and potential as a new cancer treatment. Another direction is to study its antimicrobial properties and potential as a new antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves a multi-step process. The starting material is 5-methoxy-2-nitrobenzaldehyde, which is reacted with propargyl bromide to form 5-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. This intermediate is then reacted with 3-bromo-4-(2-hydroxyethoxy)benzaldehyde to form the desired product.

Scientific Research Applications

2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antimicrobial properties and has shown potential as a new antimicrobial agent. Additionally, it has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation.

properties

Molecular Formula

C22H17BrN2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

(2Z)-2-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H17BrN2O3S/c1-5-6-28-20-15(23)9-14(10-17(20)27-4)11-18-21(26)25-16-8-12(2)7-13(3)19(16)24-22(25)29-18/h1,7-11H,6H2,2-4H3/b18-11-

InChI Key

QOYKKJZWAJBJOV-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC#C)OC)/SC3=N2)C

SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC#C)OC)SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC#C)OC)SC3=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.